molecular formula C37H42N2O11 B13442474 benzyl (3S)-6,7-dimethoxy-2-[(2S)-2-[[(2R)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate;(Z)-but-2-enedioic acid

benzyl (3S)-6,7-dimethoxy-2-[(2S)-2-[[(2R)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate;(Z)-but-2-enedioic acid

Cat. No.: B13442474
M. Wt: 690.7 g/mol
InChI Key: YJYOSPZJTWQPTJ-LTQJNPTFSA-N
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Description

Benzyl (3S)-6,7-dimethoxy-2-[(2S)-2-[[(2R)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate;(Z)-but-2-enedioic acid is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (3S)-6,7-dimethoxy-2-[(2S)-2-[[(2R)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate;(Z)-but-2-enedioic acid involves multiple steps, including the formation of the isoquinoline core, the introduction of the methoxy groups, and the coupling of the benzyl and but-2-enedioic acid moieties. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3S)-6,7-dimethoxy-2-[(2S)-2-[[(2R)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate;(Z)-but-2-enedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering its structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions may vary from mild to harsh, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzyl (3S)-6,7-dimethoxy-2-[(2S)-2-[[(2R)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate;(Z)-but-2-enedioic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound may have potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of other valuable chemicals.

Mechanism of Action

The mechanism of action of benzyl (3S)-6,7-dimethoxy-2-[(2S)-2-[[(2R)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate;(Z)-but-2-enedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (3S)-6,7-dimethoxy-2-[(2S)-2-[[(2R)-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate
  • Benzyl (3S)-6,7-dimethoxy-2-[(2S)-2-[[(2R)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate

Uniqueness

The uniqueness of benzyl (3S)-6,7-dimethoxy-2-[(2S)-2-[[(2R)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate;(Z)-but-2-enedioic acid lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C37H42N2O11

Molecular Weight

690.7 g/mol

IUPAC Name

benzyl (3S)-6,7-dimethoxy-2-[(2S)-2-[[(2R)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate;(Z)-but-2-enedioic acid

InChI

InChI=1S/C33H38N2O7.C4H4O4/c1-22(34-27(32(37)41-4)16-15-23-11-7-5-8-12-23)31(36)35-20-26-19-30(40-3)29(39-2)18-25(26)17-28(35)33(38)42-21-24-13-9-6-10-14-24;5-3(6)1-2-4(7)8/h5-14,18-19,22,27-28,34H,15-17,20-21H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t22-,27+,28-;/m0./s1

InChI Key

YJYOSPZJTWQPTJ-LTQJNPTFSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CC2=CC(=C(C=C2C[C@H]1C(=O)OCC3=CC=CC=C3)OC)OC)N[C@H](CCC4=CC=CC=C4)C(=O)OC.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CC(C(=O)N1CC2=CC(=C(C=C2CC1C(=O)OCC3=CC=CC=C3)OC)OC)NC(CCC4=CC=CC=C4)C(=O)OC.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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